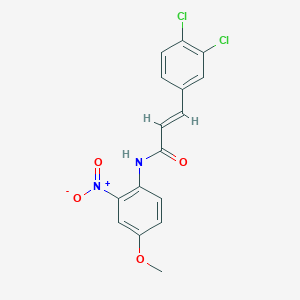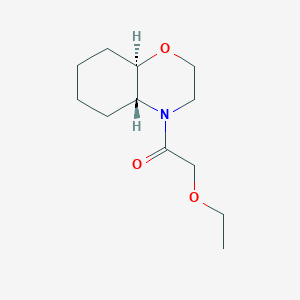![molecular formula C27H20Cl2N2O2 B5459175 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B5459175.png)
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide is a complex organic compound with the molecular formula C27H20Cl2N2O2 and a molecular weight of 475.379 g/mol . This compound is characterized by the presence of multiple aromatic rings and chlorine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzylamine to form an intermediate, which is then reacted with 4-chlorobenzoyl chloride again to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Oxidation Reactions: Oxidation can be performed using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and potassium permanganate. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-chloro-4-(3-chloro-4-((4-chlorobenzoyl)amino)benzyl)phenyl)benzamide: Similar in structure but with additional chlorine atoms, leading to different chemical properties.
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide: A closely related compound with slight variations in the aromatic ring substitutions.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of aromatic rings and chlorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Propriétés
IUPAC Name |
4-chloro-N-[4-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHIPXCRJQSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)

![Ethyl 4-[2-(4-chlorophenoxy)butanoyl]piperazine-1-carboxylate](/img/structure/B5459134.png)

![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)

![3-methyl-5-(phenoxymethyl)-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]furan-2-carboxamide](/img/structure/B5459167.png)
![ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5459178.png)

![2-{[4-ETHYL-5-(4-ISOPROPYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5459194.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-thienyl)pyrimidine](/img/structure/B5459204.png)
